4-Fluoro-3-iodo-6-nitro-1H-indazole
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Overview
Description
4-Fluoro-3-iodo-6-nitro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of fluorine, iodine, and nitro groups in the compound makes it a valuable intermediate for various chemical reactions and applications.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole compounds generally interact with their targets to inhibit or modulate their activity, leading to therapeutic effects .
Biochemical Pathways
Indazole compounds are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Indazole compounds generally exert their effects by modulating the activity of their targets, leading to changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodo-6-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Halogenation: The introduction of fluorine and iodine atoms can be done through halogenation reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while iodination can be performed using iodine or iodine monochloride.
Cyclization: The final step involves the cyclization of the substituted benzene ring to form the indazole core. This can be achieved using various cyclization agents and conditions, such as copper-catalyzed cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodo-6-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The nitro, fluoro, and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Fluoro-3-iodo-6-amino-1H-indazole, while nucleophilic substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
4-Fluoro-3-iodo-6-nitro-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound is a valuable intermediate for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-indazole: Lacks the nitro and iodo groups, making it less reactive in certain chemical reactions.
3-Iodo-1H-indazole: Lacks the fluoro and nitro groups, affecting its biological activity and chemical reactivity.
6-Nitro-1H-indazole: Lacks the fluoro and iodo groups, which can influence its pharmacokinetic properties.
Uniqueness
4-Fluoro-3-iodo-6-nitro-1H-indazole is unique due to the presence of all three substituents (fluoro, iodo, and nitro) on the indazole ring
Properties
IUPAC Name |
4-fluoro-3-iodo-6-nitro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCWLTZJVZRHPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646390 |
Source
|
Record name | 4-Fluoro-3-iodo-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-56-5 |
Source
|
Record name | 4-Fluoro-3-iodo-6-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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